5-Aza-7-deazaguanine is a purine analogue that has gained significant interest in nucleic acid research. [, , , , , , ] It serves as a crucial building block for modified DNA and RNA, enabling the exploration of non-canonical base pairing and the expansion of the genetic alphabet. [, , , , , , ] This compound exhibits distinct base-pairing properties compared to natural purines, allowing for the creation of novel base pairs, particularly purine-purine base pairs. [, , , , , , ] This unique characteristic makes 5-Aza-7-deazaguanine a valuable tool in various research fields, including synthetic biology, chemical biology, and nanobiotechnology. [, , ]
5-Aza-7-deazaguanine is synthesized from guanine through chemical modifications. It falls under the category of nucleoside analogues, which are compounds that mimic the structure of naturally occurring nucleosides but have variations that can affect their biological activity. This compound has been studied for its ability to form stable base pairs with other nucleobases, particularly isoguanine and guanine, allowing it to participate in the formation of all-purine DNA structures.
The synthesis of 5-Aza-7-deazaguanine typically involves several key steps:
The detailed synthesis protocol may vary depending on the specific derivatives being targeted, but the fundamental approach remains consistent across different studies .
The molecular structure of 5-Aza-7-deazaguanine reveals significant alterations compared to its parent compound, guanine. Key features include:
5-Aza-7-deazaguanine participates in various chemical reactions that are crucial for its functionality as a nucleoside analogue:
The mechanism of action of 5-Aza-7-deazaguanine primarily revolves around its ability to mimic natural nucleobases in DNA and RNA:
The physical and chemical properties of 5-Aza-7-deazaguanine contribute significantly to its functionality:
5-Aza-7-deazaguanine has several important applications in scientific research:
The systematic IUPAC name for 5-aza-7-deazaguanine is 2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one [1] [5]. This nomenclature precisely defines its fused heterocyclic system: an imidazole ring condensed with a 1,3,5-triazine, where the carbonyl group at position 4 and the amino group at position 2 are key functional determinants (Figure 1). The "5-aza" designation indicates the replacement of a carbon atom at position 5 with nitrogen, while "7-deaza" signifies the substitution of nitrogen at position 7 (as found in guanine) with carbon [5] [8].
Structurally, 5-aza-7-deazaguanine is an isostere of guanine, sharing near-identical dimensions and electronic properties but differing in nitrogen/carbon placement. This isosterism arises from the bioisosteric replacement of N7 with CH, which eliminates the Hoogsteen hydrogen-bonding face while preserving the Watson-Crick edge [3] [5]. The molecule belongs to the broader class of 5-aza-7-deazapurines (imidazo[1,2-a][1,3,5]triazines), which maintain purine-like aromaticity and planarity but exhibit distinct electronic distributions [5].
Table 1: Comparative Nomenclature and Key Features of Guanine and 5-Aza-7-Deazaguanine
Feature | Guanine | 5-Aza-7-Deazaguanine |
---|---|---|
IUPAC Name | 2-amino-1H-purin-6(9H)-one | 2-aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one |
Ring System | Purine (pyrimidine-imidazole) | Imidazo[1,2-a][1,3,5]triazine |
Position 5 | Carbon | Nitrogen (5-aza) |
Position 7 | Nitrogen | Carbon (7-deaza) |
Isosteric Relationship | Reference purine | Guanine isostere |
5-Aza-7-deazaguanine predominantly exists in the lactam tautomer (4-oxo form), stabilized by intramolecular hydrogen bonding and resonance (Figure 2). This tautomer features a hydrogen bond donor (N1–H) and acceptor (N3) in the Watson-Crick edge, contrasting with guanine’s donor-acceptor-donor pattern (N1–H, N3, O6–H) [1] [3]. The lactam form enables two primary hydrogen-bonding modes:
The molecule’s hydrogen-bonding capacity is pH-dependent due to ionizable groups. The pKa of N3 (acceptor site) is approximately 3.5, while the exocyclic amino group (pKa ~9.8) influences donor properties under physiological conditions [3] [10].
Table 2: Hydrogen Bonding Sites in Predominant Tautomer of 5-Aza-7-Deazaguanine
Position | Role | Function | Partner in Canonical Pairing |
---|---|---|---|
N1–H | Hydrogen donor | Watson-Crick edge | N1 of isoguanine |
N3 | Hydrogen acceptor | Watson-Crick edge | H–N2 of isoguanine |
O4 | Hydrogen acceptor | Minor groove | Water/side chains |
C2–NH₂ | Hydrogen donor | Variable | Non-canonical partners |
5-Aza-7-deazaguanine exhibits divergent base-pairing behavior compared to guanine and isoguanine due to electronic and steric alterations:
Table 3: Base Pairing Energetics in DNA Duplexes
Base Pair | Hydrogen Bonds | Duplex Stability (ΔTm per pair) | Helical Consequence |
---|---|---|---|
G:C (canonical) | 3 | Reference | B-form geometry |
5-Aza-7-deazaguanine:isoguanine | 2 | +2.5°C to +4.0°C | Enlarged groove, antiparallel |
Guanine:isoguanine | 2 | -1.5°C to -3.0°C | Minor distortion |
Positional isomerism in 5-aza-7-deazapurines arises from nitrogen atom placement and substituent effects:
Figure 4: Positional Isomerism and Functionalization Pathways
5-Aza-7-deazapurine Core | N1 - Critical for H-bond donation N3 - Critical for H-bond acceptance C7 - Site for glycosidic linkage or functionalization (e.g., 7-iodo → 7-alkynyl derivatives)
This positional flexibility enables tailored physicochemical properties while preserving the hydrogen-bonding fidelity required for molecular recognition in synthetic biology applications [3] [5] [10].
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